molecular formula C24H14 B1313790 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene CAS No. 474458-61-2

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Cat. No. B1313790
M. Wt: 302.4 g/mol
InChI Key: NMKWYZWPWUMWMX-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as 1-ethynyl-4-phenyl-1,2-diphenylethynylbenzene, is an aromatic compound with a unique structure and properties. It is a highly substituted benzene derivative with a triple bond between two phenyl groups and an ethynyl group. This compound has been of interest to researchers due to its potential applications in organic synthesis and medicinal chemistry. In

Scientific Research Applications

Bergman Cyclization and Phenyl-Shifted Products

  • Bergman Cyclization : The heating of compounds like 1,2-bis(phenylethynyl)benzene, closely related to 1-ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, results in products through Bergman cyclization and phenyl shifting. This reaction, occurring at high temperatures, forms different phenylnaphthalenes, revealing insights into steric repulsion and benzyne stability in isomerizations, significant in various chemical environments including combustion and pyrolysis (Lewis & Matzger, 2005).

Organometallic Chemistry and Sensing Applications

  • PtII6 Nanoscopic Cages : A study demonstrated the synthesis of an organometallic building block incorporating Pt-ethynyl functionality. The resulting prisms exhibit fluorescence quenching in the presence of picric acid, a component of explosives, suggesting potential applications in selective sensing at the ppb level (Samanta & Mukherjee, 2013).

Polymerization and Material Science

  • Polymerization with Transition Metal Catalysts : Different catalysts can control the polymerization of o-diethynylbenzene and its derivatives, leading to structurally diverse polymers. These polymers contain various structural units like indene-type structures and trisubstituted benzene units, showcasing the versatility of these compounds in creating complex polymeric materials (Zhang, Shiotsuki, & Masuda, 2006).

Photophysics and Electron Delocalization

  • Electron Delocalization : The study of compounds such as 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene, related to the queried compound, reveals significant delocalization of electron density over the pi-system, leading to shifts in vibrational frequencies. These insights are pivotal in understanding the photophysical properties of these materials (Polyansky et al., 2005).

Chemical Synthesis and Functionalization

  • Synthesis of Derivatives : Research on synthesizing derivatives of 1,4-bis(2-ethynyl-3-thienyl)benzene, which share structural similarities with the queried compound, demonstrates the potential for functionalizing these molecules with various groups like oligo(ethyleneglycol) chains. Such modifications are crucial for developing materials with specific physical and chemical properties (Toyota et al., 2011).

properties

IUPAC Name

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWYZWPWUMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475767
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

CAS RN

474458-61-2
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Goeb, AA Rachford, FN Castellano - scholar.archive.org
1H NMR and 13C-{1H} NMR spectra were recorded on a Bruker Avance 300 (300 MHz) spectrometer. All chemical shifts are referenced to the residual solvent signals previously …
Number of citations: 0 scholar.archive.org
M Carlotti, M Degen, Y Zhang… - The Journal of Physical …, 2016 - ACS Publications
Large-area tunneling junctions using eutectic Ga–In (EGaIn) as a top contact have proven to be a robust, reproducible, and technologically relevant platform for molecular electronics. …
Number of citations: 36 pubs.acs.org
X Wang, S Goeb, Z Ji… - The Journal of Physical …, 2010 - ACS Publications
The synthesis, photophysics, and excited state absorption properties of three platinum(II) terpyridyl acetylide charge transfer (CT) complexes possessing a lone ancillary ligand …
Number of citations: 32 pubs.acs.org
M Carlotti, M Degen, Y Zhang, RC Chiechi
Number of citations: 0

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